Home > Products > Screening Compounds P104915 > 2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine -

2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4632902
CAS Number:
Molecular Formula: C20H18ClN7
Molecular Weight: 391.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo-[1,5-a]pyrimidines

Compound Description: This series includes two anhydrous derivatives, where the aryl group is either 3,5-dichlorophenyl (1a) or 2,4-dichlorophenyl (1b), and a hydrated derivative with a 4-chlorophenylamino group (1c). These compounds are studied for their crystal structures and intermolecular interactions, particularly hydrogen bonding patterns.

Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine. The variations lie in the substituents at the 2 and 7 positions. While the target compound has a 4-chlorophenyl group at position 2 and a methyl group at position 7, these analogs feature a trifluoromethyl group at position 2 and arylamino substituents at position 7. The study of these analogs provides insights into the influence of different substituents on the supramolecular assemblies generated through intermolecular interactions, which can be valuable for understanding the structural properties of the target compound.

4,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]-pyrimidine (Hmpto) and its Copper(II) Complexes

Compound Description: Hmpto is a ligand that coordinates with copper(II) to form complexes. Two crystal structures are reported: [Cu(en)2(mtpo)2] (1) and Cu(dach)2(OH2)22 (2), where en is 1,2-ethylenediamine and dach is cis-1,2-diaminocyclohexane. These complexes exhibit different coordination modes for the mtpo ligand, which is the deprotonated form of Hmpto.

Methyl 5′-(2-hydroxyphenyl)-4′,5′,6′,7′-tetrahydrospiro[2H-1-benzopyran-2,7′-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate

Compound Description: This compound features a spirocyclic structure where a benzopyran ring system is fused to the [, , ]triazolo[1,5-a]pyrimidine core at the 7' position. The pyrimidine ring adopts a half-chair conformation, and the hydroxyphenyl substituent occupies an equatorial position.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine Derivatives

Compound Description: This research focuses on the synthesis and reactivity of a series of compounds derived from 5-(1-pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine. Various modifications and cyclizations are performed to access diverse heterocyclic systems, including pyrazoles, pyrimidines, imidazo(1,2-a)pyrimidines, pyrazolo(1,5-a)pyrimidines, pyrido(pyrimido)pyrazolo(1,5-a)pyrimidines, 1,2,4-triazolo(1,5-a)pyrimidine, and 1,2,3,4-tetrazolo(1,5-a)pyrimidine derivatives.

Relevance: While these compounds do not directly share the [, , ]triazolo[1,5-a]pyrimidine core of 2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine, they showcase the broad synthetic potential of using heterocyclic building blocks to access diverse ring systems. The presence of a 1,2,4-triazolo(1,5-a)pyrimidine derivative within this study emphasizes the importance of this scaffold as a synthetic target and provides a valuable context for exploring the chemical space around the target compound.

N-Benzylidene Derivatives of 2-Aryl-5-hydroxy-7-methyl-1,2,4-triazolo-[1,5-a]-pyrimidines

Compound Description: These derivatives are synthesized and investigated for their potential biological activities, motivated by the wide range of pharmacological properties exhibited by triazolo-pyrimidines and related heterocycles.

Relevance: These N-benzylidene derivatives share the core [, , ]triazolo-[1,5-a]-pyrimidine structure with 2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine. The key difference is the N-benzylidene moiety at position 3, which is absent in the target compound. Additionally, these derivatives have an aryl group at position 2 and a hydroxy group at position 5, while the target compound has a 4-chlorophenyl group at position 2 and a 2-(1-pyrrolidinyl)-4-pyrimidinyl group at position 6. Investigating the biological activities of these N-benzylidene derivatives can provide insights into the structure-activity relationships within the [, , ]triazolo-[1,5-a]-pyrimidine class, which could be valuable for understanding the pharmacological potential of the target compound.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

Compound Description: This compound, with a [, , ]triazolo[4,3-a]pyrimidine core, was synthesized and evaluated for its in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. It exhibited high potency compared to the standard antitumor drug Cisplatin.

1-Hydroxy-2-phenyl-4-methyl-5-benzylimino(p-N,N-dimethylaminophenyl)methylidinoimidazole

Compound Description: This compound is synthesized through an unusual reaction of 5-methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines with benzylamine. The reaction involves ring-opening and rearrangement of the triazolopyrimidine core, leading to the formation of the imidazole derivative.

5-Chloro-7-methyl(8) and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (10)

Compound Description: These two compounds are synthesized through a multi-step procedure starting from 2-amino-4-chloro-6-methylpyrimidine. This work focuses on establishing an unequivocal synthesis of these specific regioisomers of the triazolopyrimidine scaffold.

2,4,5(6) Trisubstituted-1,2,4-triazolo[1,5-α]pyrimidines

Compound Description: This study involves the preparation of a series of 1,2,4-triazolo[1,5-α]pyrimidines with various substituents at positions 2, 4, and 5 or 6. These compounds are designed to explore their potential as antihypertensive agents. Among them, compounds 7, 11, and 25 exhibit promising antihypertensive activity in both in vitro and in vivo assays.

Summary:

The provided papers highlight the structural diversity and biological relevance of compounds containing the [, , ]triazolo[1,5-a]pyrimidine scaffold. This diversity stems from variations in the substituents at various positions on the core structure, leading to a wide range of chemical and biological properties. While some of the related compounds differ from 2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine in their substitution patterns, they all provide valuable information for understanding the structural features, synthetic accessibility, and potential biological activities of this class of compounds.

Properties

Product Name

2-(4-chlorophenyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

2-(4-chlorophenyl)-7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C20H18ClN7

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C20H18ClN7/c1-13-16(17-8-9-22-19(24-17)27-10-2-3-11-27)12-23-20-25-18(26-28(13)20)14-4-6-15(21)7-5-14/h4-9,12H,2-3,10-11H2,1H3

InChI Key

LTZDEULMJQXEJF-UHFFFAOYSA-N

SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCCC5

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.